molecular formula C19H16N4O5S B11514850 (2Z,5E)-3-(dimethylamino)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z,5E)-3-(dimethylamino)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11514850
M. Wt: 412.4 g/mol
InChI Key: PYANXPRTNYHHQF-LIVKFUFGSA-N
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Description

The compound (2Z,5E)-3-(dimethylamino)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-3-(dimethylamino)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Ring: The initial step often involves the reaction of a thioamide with an α-haloketone to form the thiazolidinone core. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.

    Condensation with Benzodioxole Derivative: The benzodioxole moiety, substituted with a nitro group, is introduced via a condensation reaction with an appropriate aldehyde or ketone derivative.

    Formation of the Phenylimino Group: The final step involves the formation of the phenylimino group through a Schiff base reaction, where an amine reacts with an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction of the nitro group to an amino group is a common reaction, which can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: N-oxides of the dimethylamino group

    Reduction: Amino derivatives from the reduction of the nitro group

    Substitution: Various substituted aromatic derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential antimicrobial and anticancer activities. It can be tested against various bacterial and cancer cell lines to evaluate its efficacy.

Medicine

In medicine, derivatives of thiazolidinones are explored for their therapeutic potential. This compound could be investigated for its ability to inhibit specific enzymes or pathways involved in disease processes.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as dyes, pigments, or polymers.

Mechanism of Action

The mechanism of action of (2Z,5E)-3-(dimethylamino)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might inhibit bacterial cell wall synthesis or protein synthesis. If it has anticancer properties, it could induce apoptosis in cancer cells by interacting with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

    (2Z,5E)-3-(dimethylamino)-5-[(4-nitrophenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one: Similar structure but with a different aromatic substitution.

    (2Z,5E)-3-(dimethylamino)-5-[(2,4-dinitrophenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one: Contains additional nitro groups, which may alter its reactivity and biological activity.

Uniqueness

The uniqueness of (2Z,5E)-3-(dimethylamino)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one lies in its combination of a nitro-substituted benzodioxole and a thiazolidinone core, which may confer distinct chemical and biological properties compared to other similar compounds. This unique structure could lead to novel applications in various fields of research and industry.

Properties

Molecular Formula

C19H16N4O5S

Molecular Weight

412.4 g/mol

IUPAC Name

(5E)-3-(dimethylamino)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16N4O5S/c1-21(2)22-18(24)17(29-19(22)20-13-6-4-3-5-7-13)9-12-8-15-16(28-11-27-15)10-14(12)23(25)26/h3-10H,11H2,1-2H3/b17-9+,20-19?

InChI Key

PYANXPRTNYHHQF-LIVKFUFGSA-N

Isomeric SMILES

CN(C)N1C(=O)/C(=C\C2=CC3=C(C=C2[N+](=O)[O-])OCO3)/SC1=NC4=CC=CC=C4

Canonical SMILES

CN(C)N1C(=O)C(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)SC1=NC4=CC=CC=C4

Origin of Product

United States

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